molecular formula C14H25NO2 B11871179 1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy- CAS No. 61211-21-0

1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-

Cat. No.: B11871179
CAS No.: 61211-21-0
M. Wt: 239.35 g/mol
InChI Key: XMXFUJMBJKNJHR-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine: is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of both an oxaspiro and an amine group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the spirocyclic core.

    Amine Functionalization: The final step involves the introduction of the N,N-diethylamine group through an amination reaction. This can be done by reacting the intermediate with diethylamine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines or other reduced forms.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine involves its interaction with molecular targets through its amine and methoxy groups. These functional groups can form hydrogen bonds, ionic interactions, and van der Waals forces with biological molecules. The spirocyclic structure provides rigidity, which can enhance binding specificity and affinity to targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine: can be compared with other spirocyclic amines and ethers.

    Spiro[4.5]decane derivatives: Compounds with similar spirocyclic cores but different functional groups.

    Methoxy-substituted amines: Compounds with methoxy groups and amine functionalities but different core structures.

Uniqueness

  • The combination of the spirocyclic core with both methoxy and N,N-diethylamine groups makes N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine unique. This structure provides a balance of rigidity and flexibility, allowing it to interact with a wide range of molecular targets.

Properties

CAS No.

61211-21-0

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

N,N-diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine

InChI

InChI=1S/C14H25NO2/c1-4-15(5-2)12-11-13(16-3)17-14(12)9-7-6-8-10-14/h11,13H,4-10H2,1-3H3

InChI Key

XMXFUJMBJKNJHR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(OC12CCCCC2)OC

Origin of Product

United States

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